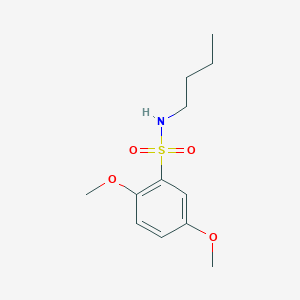

N-butyl-2,5-dimethoxybenzenesulfonamide

Descripción

N-butyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy groups at the 2- and 5-positions and an N-butyl chain attached to the sulfonamide nitrogen. Sulfonamides are broadly utilized in medicinal and materials chemistry due to their stability, tunable solubility, and biological activity, though specific applications for this compound remain uncharacterized in the available literature .

Propiedades

Fórmula molecular |

C12H19NO4S |

|---|---|

Peso molecular |

273.35 g/mol |

Nombre IUPAC |

N-butyl-2,5-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C12H19NO4S/c1-4-5-8-13-18(14,15)12-9-10(16-2)6-7-11(12)17-3/h6-7,9,13H,4-5,8H2,1-3H3 |

Clave InChI |

QFSRKBBIENMLGU-UHFFFAOYSA-N |

SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

SMILES canónico |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide (Compound 25)

- Structural Differences: The nitrogen substituent in compound 25 is diisobutyl, compared to the N-butyl group in the target compound.

- Synthesis : Compound 25 was synthesized via a metal-free electrochemical method using diisobutylamine, achieving a 63% yield after purification. This suggests that analogous routes could be feasible for synthesizing N-butyl-2,5-dimethoxybenzenesulfonamide by substituting diisobutylamine with N-butylamine .

- Physical Properties: No direct data on melting points, solubility, or stability are provided, but the off-white solid state of compound 25 indicates moderate crystallinity, a trait likely shared with the target compound.

N-butyl-2 Cyanoacrylate (Glubran-2®)

- Functional Group Contrast: Unlike sulfonamides, Glubran-2® is a cyanoacrylate adhesive polymer. While both compounds feature an N-butyl chain, their core functionalities differ drastically—sulfonamides are sulfonic acid derivatives, whereas cyanoacrylates are acrylic esters.

- Applications: Glubran-2® is clinically employed for embolization procedures (e.g., ovarian vein occlusion) due to its rapid polymerization under physiological conditions. In contrast, sulfonamides like N-butyl-2,5-dimethoxybenzenesulfonamide are more commonly associated with antimicrobial or enzyme-inhibitory roles, though none are specified here .

Key Observations:

Structural Impact : The N-alkyl chain length and branching influence physicochemical properties. Diisobutyl groups may reduce aqueous solubility compared to linear N-butyl chains.

Synthetic Feasibility : Electrochemical methods for sulfonamide synthesis (as in compound 25 ) are efficient and metal-free, suggesting scalability for related derivatives.

Functional Divergence: Despite shared N-butyl motifs, sulfonamides and cyanoacrylates occupy distinct niches, underscoring the importance of core functional groups in determining utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.